Apaept
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(disulfanyl)ethyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S2/c6-2-1-3-7-4-5-9-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSAYHGUYNABRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151222 | |
| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115900-54-4 | |
| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Apaept
Established Synthetic Pathways for 2-(3-Aminopropylamino)ethaneperthiol
Detailed, stepwise organic synthesis approaches specifically for 2-(3-Aminopropylamino)ethaneperthiol (Apaept) are not widely reported in the readily available scientific literature. Research often focuses on the reactivity and biological implications of perthiols rather than their direct chemical synthesis from basic precursors.
Information regarding specific stepwise organic synthesis protocols and their corresponding reaction conditions for this compound is not explicitly detailed in the provided search results. The formation of perthiols (RSSH) from thiols (RSH) is known to occur in biological systems, often catalyzed by enzymes such as mercaptopyruvate sulfurtransferase (MST) or thiosulfate (B1220275) sulfurtransferase (TST) acs.org. In these enzymatic processes, a catalytic cysteine residue can cycle between a thiol and a perthiol, facilitating sulfur atom transfer acs.org. However, these mechanisms describe biological formation rather than established laboratory-scale organic synthesis.
Due to the limited availability of detailed established synthetic pathways for this compound, specific optimization strategies for yield, purity, and scalability are not readily documented in the provided information. General considerations for optimizing the synthesis of sensitive sulfur-containing compounds would typically involve controlling temperature, pH, and the exclusion of oxidizing agents to prevent undesired side reactions or degradation.
Development and Exploration of Novel Synthetic Routes
The exploration of novel synthetic routes for perthiols like this compound would aim to address potential challenges in their preparation, including improving selectivity, efficiency, and the ability to control stereochemistry.
The core structure of 2-(3-Aminopropylamino)ethaneperthiol does not inherently possess a chiral center. Therefore, the concept of enantiomers or diastereomers would typically apply to modified or derivatized forms of this compound where new stereogenic centers are introduced. While the field of stereoselective synthesis is well-established, employing techniques such as chiral pool approaches, resolution, chiral auxiliaries, or enantioselective catalysis ethz.chbeilstein-journals.orgnih.govrsc.orgnih.gov, there is no specific information available on the stereoselective synthesis of this compound or its chiral derivatives.
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for synthesizing complex molecules, often with high selectivity and under mild conditions beilstein-journals.orgrsc.orgbenthamopenarchives.comnih.govnih.gov. As noted, perthiols can be formed enzymatically in biological systems acs.org. While this highlights the potential for chemoenzymatic routes, specific methodologies for the chemoenzymatic synthesis of this compound itself are not detailed in the provided search results. Such approaches could theoretically involve enzymatic introduction of the perthiol moiety onto a suitable precursor or enzymatic modification of existing thiol-containing compounds.
Targeted Chemical Modifications and Derivatization Strategies for this compound
This compound possesses both amino and perthiol functional groups, which are amenable to various chemical modifications and derivatization strategies. The presence of these reactive groups suggests potential for the creation of new compounds with altered properties or for conjugation to other molecules ontosight.ai.
For instance, the thiol group in related compounds like WR-1065 has been subjected to derivatization for analytical purposes, such as alkylation with iodoacetic acid followed by derivatization with o-phthaldialdehyde (OPA) for HPLC detection brieflands.com. While this specific example applies to the thiol, similar principles of derivatization could be explored for the perthiol group of this compound, albeit with considerations for its unique reactivity. The perthiol group (RSSH) is known to participate in redox reactions and can form stable bonds, for example, with metals like gold, suggesting utility in bioconjugation and nanotechnology applications ontosight.ai. The amino groups also offer sites for acylation, alkylation, or conjugation reactions, enabling the attachment of various chemical moieties.
The potential for this compound to be used in bioconjugation, drug delivery, and nanotechnology stems from its ability to form covalent bonds with other molecules, including proteins and peptides ontosight.ai. This implies that targeted chemical modifications would likely leverage these inherent reactivities to introduce desired functionalities or link this compound to other biomolecules or materials.
Selective Functionalization of Thiol and Amino Groups for Research Probes
The dual presence of thiol and amino groups in this compound necessitates precise control over reaction conditions to achieve selective functionalization, crucial for the design of specific research probes. Both groups are highly nucleophilic but exhibit differential reactivity under varying chemical environments, allowing for orthogonal modification strategies.
Thiol Group Functionalization: The thiol (-SH) group of this compound is highly reactive and can be selectively modified through several established chemical reactions:
Maleimide Chemistry: This is a widely utilized method for the selective modification of thiols. Under mild conditions, typically at physiological pH, maleimides react rapidly and efficiently with free thiols to form stable thioether linkages. This reaction is highly chemoselective for thiols over other nucleophilic residues like amines, making it ideal for site-specific labeling of biomolecules. bionordika.firesearchgate.net
Disulfide Bond Formation: Thiols can undergo oxidation to form reversible disulfide (-S-S-) bonds. This inherent property is fundamental in biological systems, such as protein folding, and can be leveraged in synthetic strategies for reversible bioconjugation or the development of controlled-release systems. spirochem.com
Thiol-Ene Click Chemistry: This robust and orthogonal reaction involves the radical-mediated addition of a thiol to an alkene, resulting in a stable carbon-sulfur bond. This method is known for its high efficiency and broad applicability in various chemical and biological contexts. mpg.de
N-Alkylpyridinium Reagents: Recent advancements include the use of N-alkylpyridinium reagents, which can chemoselectively modify cysteine residues (thiols) via a 1,6-addition reaction. This approach demonstrates selectivity for thiols even in the presence of more abundant nucleophiles like lysine (B10760008) residues or N-terminal amines. researchgate.net
Amino Group Functionalization: The primary amino (-NH₂) group of this compound offers another versatile handle for chemical derivatization:
Amide Bond Formation: The reaction of the amino group with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, is a cornerstone of bioconjugation chemistry. This reaction forms highly stable amide bonds under mild conditions, enabling the robust conjugation of this compound to a diverse range of molecules. bionordika.fispirochem.com
Isocyanate/Isothiocyanate Chemistry: Amines readily react with isocyanates or isothiocyanates to yield stable urea (B33335) or thiourea (B124793) linkages, respectively. These reactions are broadly employed for labeling and conjugation purposes. spirochem.com
Reductive Amination: This method involves the reaction of the amino group with aldehydes or ketones, followed by reduction of the intermediate imine (Schiff base) to form a stable secondary or tertiary amine. This approach provides a flexible route for introducing various alkyl or aryl substituents. scribd.com
The strategic application of these selective functionalization methods allows for the precise attachment of reporter groups, affinity tags, or other functionalities to this compound, transforming it into a tailored research probe. For instance, a thiol-reactive fluorescent dye could be attached to the amino group, or vice-versa, to create probes for specific biomolecular interactions, imaging, or sensing applications. ontosight.ainih.govnovascan.com The ability to selectively modify one functional group while leaving the other intact is paramount for synthesizing multi-functional probes. researchgate.netnih.gov
Design and Synthesis of this compound Analogues with Modified Backbones or Side Chains
The design and synthesis of this compound analogues involve systematic modifications to its core structure, either by altering the backbone or by introducing variations in its side chains. These modifications aim to fine-tune the compound's physicochemical properties, reactivity, and potential biological activities.
Backbone Modifications: Alterations to the ethane (B1197151) or aminopropyl chains of this compound can significantly impact its conformational flexibility, steric hindrance, and interaction with biological targets. While specific detailed synthetic routes for this compound backbone modifications are not extensively documented in general literature, such modifications typically involve:
Varying Alkyl Linker Lengths: Adjusting the number of methylene (B1212753) units in the ethane or aminopropyl chains can alter the distance between the amino and thiol functionalities, influencing their ability to interact with target molecules or participate in chelation.
Introducing Branching or Cyclic Structures: Incorporating branched alkyl groups or cyclic moieties into the backbone can modify the compound's rigidity and lipophilicity. Synthetic strategies for such modifications would draw upon established organic synthesis methodologies, including chain elongation, cyclization, and the incorporation of diverse structural scaffolds. mdpi.comnih.govresearchgate.netfordham.edu
Side Chain Modifications: Beyond simple derivatization, side chain modifications involve more fundamental changes to the amino and thiol groups themselves or their immediate chemical environment to impart new functionalities or modulate existing ones.
Amine Modifications: The primary amine could be replaced with a secondary or tertiary amine, or even a guanidine (B92328) or imidazole, to alter its basicity, hydrogen bonding capacity, or metal-binding properties.
Thiol Modifications: The thiol group could be converted to a thioether, sulfoxide, or other sulfur-containing functionalities, which would change its redox properties and reactivity.
Synthesis of Analogues with "Warheads": Research into this compound (also known as WR-1065) has demonstrated efforts in synthesizing analogues bearing different electrophilic "warheads." These modifications are designed to enable specific covalent interactions with biological targets, such as the stabilization of protein-protein interactions, as observed with 14-3-3σ protein. le.ac.uk
These systematic modifications allow researchers to explore the structure-activity relationships of this compound, leading to the development of analogues with enhanced stability, improved target specificity, altered pharmacokinetic profiles, or novel therapeutic potential. The impact of these modifications on properties such as solubility, stability, and reactivity is a critical aspect of analogue design. For instance, changing the pKa of the amino or thiol groups can influence their ionization state at physiological pH, which in turn affects cellular uptake and interaction with target biomolecules.
Bioconjugation Methodologies Utilizing this compound as a Linker or Tag in Research Contexts
This compound's inherent bifunctionality, possessing both a reactive thiol and an amino group, positions it as an exceptionally valuable chemical linker and tag in various research contexts. Its ability to form stable covalent bonds with diverse molecules facilitates the creation of complex bioconjugates with tailored properties. ontosight.aibionordika.fispirochem.comamericanpharmaceuticalreview.com
Role as a Linker: this compound can serve as a molecular bridge, covalently connecting two distinct entities, such as a biomolecule and a synthetic molecule, or two different biomolecules.
Mechanism of Linkage: The orthogonal reactivity of its functional groups allows for sequential or simultaneous conjugation. For example, the amino group can react with activated esters (e.g., NHS esters) or isocyanates on one molecule, while the thiol group can react with maleimides, haloacetyls, or disulfides on another molecule. This creates stable conjugates, often with defined stoichiometry. bionordika.fispirochem.com
Applications in Bioconjugate Design:
Antibody-Drug Conjugates (ADCs): Although this compound itself is not explicitly cited as a direct component of FDA-approved ADC linkers, its bifunctional nature makes it an excellent conceptual scaffold for designing such linkers. ADCs require linkers that are stable in circulation but can be selectively cleaved at the target site to release a potent drug. The thiol and amino functionalities of this compound offer the necessary attachment points for both the antibody and the therapeutic payload, enabling the development of sophisticated drug delivery systems. bionordika.fiamericanpharmaceuticalreview.comnih.gov
Fluorescent Probes and Imaging Agents: this compound can be utilized to link fluorescent dyes or other imaging modalities to biomolecules, facilitating cellular imaging, biosensing, and molecular tracking studies. ontosight.aibionordika.fi
Nanotechnology Applications: The thiol group of this compound is particularly useful for anchoring molecules to metal surfaces, such as gold nanoparticles. This property is exploited in the development of biosensors, targeted drug delivery systems, and advanced imaging agents. ontosight.ai For example, in biosensor fabrication for detecting TAR DNA-binding protein 43 (TDP-43), a bioconjugation mechanism involving N-succinimidyl S-acetylthioacetate (SATA) was used to create a thiol-linked antibody. This thiol-linked antibody was then directly linked to a gold electrode surface, simplifying the biosensor preparation and enhancing detection specificity. nih.gov
Role as a Tag: this compound can also function as a chemical tag, introducing a specific reactive handle onto a molecule that inherently lacks it. This is particularly advantageous for subsequent modifications or detection. If a biomolecule requires a thiol group for a specific click chemistry reaction or a surface immobilization, this compound can be conjugated to it via its amino group, effectively "tagging" the biomolecule with a versatile thiol functionality.
Research Contexts: The utility of this compound in bioconjugation extends across diverse research disciplines:
Protein-Protein Interaction Studies: By creating fusion proteins or modifying proteins with this compound, researchers can investigate complex protein interactions and pathways. bionordika.fi
Targeted Drug Delivery: this compound's ability to form stable conjugates makes it a candidate for designing systems that deliver therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects. ontosight.ai
Biosensor Development: As demonstrated in the TDP-43 biosensor, this compound-like compounds facilitate the creation of highly sensitive and selective detection platforms for various biomarkers, streamlining diagnostic and research workflows. nih.gov
The design and application of this compound in these advanced synthetic and bioconjugation methodologies underscore its importance as a foundational chemical building block in contemporary chemical biology and materials science.
Sophisticated Structural Elucidation and Spectroscopic Characterization of Apaept and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural and Dynamic Analysis
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the electronic environment of atoms within a molecule. This enables the determination of connectivity, functional groups, and stereochemistry, which are critical for a complete structural elucidation fiveable.me.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational for mapping the hydrogen and carbon frameworks of Apaept. ¹H NMR provides insights into the number of distinct proton environments, their relative populations (integration), and their neighboring protons (splitting patterns), while ¹³C NMR reveals the different carbon environments within the molecule fiveable.me.
For this compound (2-(3-Aminopropylamino)ethaneperthiol), which possesses amino, methylene (B1212753), and a sulfenothioic acid group (R-S(=O)SH) on an ethane (B1197151) backbone ontosight.ai, characteristic chemical shifts would be observed. Protons and carbons adjacent to the nitrogen atoms (amino groups) are typically deshielded, appearing at higher chemical shifts compared to aliphatic methylene groups. Similarly, the carbons and protons in the vicinity of the sulfenothioic acid moiety would exhibit distinct chemical shifts due to the electronegativity of sulfur and oxygen.
Illustrative ¹H NMR Chemical Shifts for this compound (in D2O)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ (terminal) | 1.5 - 2.5 | Broad s | 2H |
| -NH- (secondary) | 2.0 - 3.0 | Broad s | 1H |
| -CH₂-NH₂ | 2.8 - 3.2 | t | 2H |
| -CH₂-NH- | 2.6 - 3.0 | t | 2H |
| -CH₂-CH₂-S(=O)SH | 2.0 - 2.4 | m | 2H |
| -CH₂-S(=O)SH | 3.0 - 3.4 | t | 2H |
| -SH (sulfenothioic) | 3.5 - 4.5 | Broad s | 1H |
Note: These values are illustrative and would vary depending on solvent, pH, and temperature.
Illustrative ¹³C NMR Chemical Shifts for this compound (in D2O)
| Carbon Environment | Chemical Shift (δ, ppm) | Type (APT/DEPT) |
| -CH₂-NH₂ | 38 - 42 | CH₂ |
| -CH₂-NH- | 45 - 50 | CH₂ |
| -CH₂-CH₂-S(=O)SH | 25 - 30 | CH₂ |
| -CH₂-S(=O)SH | 30 - 35 | CH₂ |
| -S(=O)SH (carbonyl-like) | 170 - 180 (hypothetical, if resonance is considered) | Quaternary (C) |
Note: The sulfenothioic acid carbon is not a typical carbonyl carbon, but its environment would be highly deshielded. The exact chemical shift for the carbon directly bonded to the S(=O)SH group would be unique. These values are illustrative and would vary depending on solvent and specific electronic environment.
To establish the intricate network of atomic connectivities and spatial relationships within this compound, 2D NMR techniques are crucial. These experiments provide correlations between nuclei that are directly bonded or are separated by a few bonds, as well as those that are spatially close fiveable.meresearchgate.netbmrb.io.
COSY (COrrelation SpectroscopY): A ¹H-¹H COSY spectrum would reveal correlations between vicinal protons (protons on adjacent carbons). For this compound, this would confirm the connectivity of the methylene chain, showing cross-peaks between protons of -CH₂-CH₂- and -CH₂-CH₂-CH₂- segments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly bonded to carbons (¹JCH). This would be instrumental in assigning specific proton signals to their corresponding carbon signals, confirming the CH₂ nature of the aliphatic carbons and distinguishing them from quaternary carbons if present.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). This long-range connectivity information is vital for piecing together the molecular skeleton, especially across heteroatoms. For this compound, HMBC correlations would confirm the attachment of the aminopropylamino group and the sulfenothioic acid group to the ethane backbone. For instance, protons on the methylene adjacent to the nitrogen in the aminopropylamino group would show HMBC correlations to the carbon of the next methylene, and similarly for the sulfenothioic acid moiety.
NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY / Rotating-frame Overhauser Effect SpectroscopY): These techniques detect through-space correlations between protons that are in close spatial proximity, regardless of bond connectivity. For this compound, NOESY or ROESY could provide insights into the conformation of the flexible chain, revealing preferred orientations or intramolecular interactions, such as hydrogen bonding between the amino and sulfenothioic acid groups.
Given the flexible nature of the alkyl chains and the presence of amino groups in this compound, dynamic processes such as conformational exchange (e.g., rotation around C-C and C-N bonds) and proton exchange (e.g., between amino protons and solvent protons) are anticipated. Dynamic NMR (DNMR) studies, often involving temperature-dependent NMR experiments, can be employed to investigate these processes fiveable.me.
By observing changes in peak shapes (broadening and coalescence) as a function of temperature, information about the kinetics and thermodynamics of these dynamic processes can be extracted. For instance, temperature-dependent ¹H NMR could reveal the rate of interconversion between different conformers of the aminopropylamino and ethaneperthiol chains, providing insights into the energy barriers for these rotations. Similarly, the exchange rate of labile protons (e.g., -NH and -SH protons) with the solvent or other exchangeable protons can be determined, which is important for understanding the compound's behavior in solution. While specific dynamic NMR data for this compound is not available in the search results, such studies would typically yield activation parameters like activation energy (Ea) or Gibbs free energy of activation (ΔG‡).
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of compounds in the solid state, offering unique insights into polymorphic forms, amorphous states, and molecular packing arrangements iza-structure.org. Unlike solution-state NMR, SSNMR does not require dissolution, making it suitable for insoluble or sparingly soluble materials.
For this compound, if it exists in different crystalline polymorphs or an amorphous form, SSNMR could differentiate these solid-state structures. Differences in chemical shifts, line widths, and relaxation times in ¹³C and ¹H SSNMR spectra would indicate variations in the local electronic environment and molecular mobility within the different solid forms. For example, distinct ¹³C chemical shifts for the same carbon atoms in different polymorphs would reflect variations in crystal packing and intermolecular interactions. SSNMR could also be used to study the dynamics of the amino and sulfenothioic acid groups in the solid state, providing information on their rotational freedom or hydrogen bonding networks.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Characterization
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition and structural features through characteristic fragmentation patterns nih.govgithub.io.
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Electrospray Ionization (ESI-HRMS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-HRMS), provides highly accurate mass-to-charge (m/z) ratios of ions, allowing for the unambiguous determination of a compound's elemental composition bmrb.ionih.govnih.gov.
For this compound, identified as 2-(3-Aminopropylamino)ethaneperthiol with a sulfenothioic acid group, the molecular formula is C₅H₁₄N₂OS₂. The theoretical exact mass for the protonated molecule ([M+H]⁺) would be calculated based on the precise atomic masses of its constituent elements.
Illustrative HRMS Data for this compound ([M+H]⁺)
| Ion Type | Theoretical Exact Mass (m/z) | Proposed Elemental Composition |
| [M+H]⁺ | 182.054755 | C₅H₁₅N₂OS₂ |
Note: This theoretical exact mass is calculated for C₅H₁₄N₂OS₂ + H⁺. Experimental HRMS would provide an observed m/z value, which, when compared to the theoretical mass, would confirm the elemental composition with high confidence.
Beyond the molecular ion, MS/MS (tandem mass spectrometry) experiments would provide a wealth of information regarding the compound's fragmentation pathways. Characteristic cleavages would occur at labile bonds, such as those adjacent to the amino groups (alpha-cleavage) or the C-S bonds within the sulfenothioic acid moiety. The resulting fragment ions, with their precise m/z values, would serve as diagnostic fingerprints, allowing for the reconstruction of the molecule's connectivity and the confirmation of its proposed structure. For instance, neutral losses corresponding to parts of the aminopropyl chain or the sulfenothioic acid group would be expected.
Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 182.05)
| Fragment m/z | Proposed Fragment Formula | Proposed Structure/Loss |
| 182.05 | C₅H₁₅N₂OS₂ | [M+H]⁺ |
| 107.03 | C₃H₈NS₂ | [M+H-C₂H₇NO]⁺ (loss of part of aminopropylamino + O) |
| 74.06 | C₃H₈N | [H₂N-(CH₂)₃-NH₂]⁺ (cleavage of aminopropylamino part) |
| 61.02 | C₂H₅S | [CH₂CH₂SH]⁺ (cleavage near thiol) |
Note: These fragmentation pathways are illustrative and would be determined experimentally based on the specific bond energies and stability of radical cations/anions formed during ionization. The exact fragmentation patterns would provide critical evidence for the structural assignments.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification and Parent Ion Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique employed to gain detailed structural information about a compound by fragmenting selected ions and analyzing their resulting mass-to-charge ratios (m/z). For this compound (2-(3-Aminopropylamino)ethaneperthiol), MS/MS provides critical insights into its molecular architecture, particularly useful for confirming its proposed structure and identifying substructural elements.
In a typical MS/MS experiment, the parent ion (or precursor ion) of this compound, corresponding to its molecular weight, is first isolated. This parent ion is then subjected to controlled fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions are subsequently analyzed, producing a characteristic MS/MS spectrum. Analysis of these fragment ions allows for the deduction of the compound's connectivity and the presence of specific functional groups. For this compound, the fragmentation pattern would reveal characteristic neutral losses corresponding to the amino, aminopropyl, and ethanethiol (B150549) moieties. For instance, losses related to the thiol (-SH) group or the primary amine (-NH2) group, along with fragments indicative of the propane-1,3-diamine backbone, would be observed. This technique is routinely applied in the structural analysis of various compounds, including peptides and proteins, where it helps in sequencing and identifying modifications nih.govyoutube.com.
Table 1: Illustrative MS/MS Fragmentation Data for this compound (Hypothetical)
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment | Structural Information |
| [M+H] | M-SH | 33 | Loss of thiol group | Presence of -SH |
| [M+H] | M-NH | 16 | Loss of amine group | Presence of -NH |
| [M+H] | M-CHN | 57 | Loss of aminopropyl | Aminopropyl chain |
| [M+H] | [CHNS] | 76 | Thioethylamine fragment | Ethanethiol moiety |
Advanced Ionization Techniques (e.g., ESI, MALDI, DESI) for this compound and its Non-Covalent Assemblies
The successful analysis of this compound and its complexes by mass spectrometry heavily relies on appropriate ionization techniques that can efficiently transfer the analyte into the gas phase as intact ions. Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Desorption Electrospray Ionization (DESI) are prominent advanced techniques utilized for this purpose.
Electrospray Ionization (ESI): ESI is particularly well-suited for polar and thermally labile molecules like this compound, as it produces ions directly from solution under atmospheric pressure, minimizing thermal degradation. It is highly effective for analyzing non-covalent complexes, such as this compound interacting with biomolecules, by preserving weak interactions in the gas phase. ESI typically generates multiply charged ions, which can be advantageous for analyzing larger molecules or complexes, as it brings their m/z into the range of conventional mass spectrometers.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI involves co-crystallizing the analyte with a matrix compound, which absorbs laser energy and facilitates the desorption and ionization of the analyte. MALDI-TOF (Time-of-Flight) MS is frequently used for determining the molecular weight of larger molecules and polymers, and it can also be applied to this compound and its assemblies. It is known for its high sensitivity and ability to analyze samples directly from a solid state.
Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique that allows for direct analysis of samples from surfaces without extensive sample preparation. It involves directing a charged solvent spray onto the sample surface, desorbing and ionizing the analyte molecules. DESI could be valuable for rapid screening of this compound in various matrices or for studying its distribution on surfaces, offering a non-invasive approach.
These techniques enable the determination of this compound's precise molecular mass and provide insights into its oligomerization states or its interactions with other molecules, including non-covalent assemblies that are crucial for its biological or material applications nih.govyoutube.com.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single-Crystal X-ray Diffraction Methodologies for this compound and its Salts
Single-Crystal X-ray Diffraction (SCXRD) is the primary methodology within X-ray crystallography for obtaining high-resolution structural data. For this compound and its various salts (e.g., hydrochloride salts), the process begins with the growth of high-quality single crystals. The quality of the crystal is paramount as it directly impacts the resolution and accuracy of the diffraction data.
Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. As the X-rays pass through the ordered arrangement of atoms in the crystal lattice, they are diffracted, producing a unique diffraction pattern of spots. This pattern is recorded by a detector, and the intensities and positions of these diffraction spots are then processed using complex mathematical algorithms (e.g., Fourier transforms) to generate an electron density map of the molecule. From this electron density map, the atomic positions can be precisely determined, allowing for the construction of a detailed three-dimensional model of this compound. SCXRD would unequivocally confirm the connectivity of atoms, the stereochemistry at any chiral centers (if present), and the conformation of the molecule in the solid state. For this compound salts, SCXRD would also reveal the arrangement of the counter-ions and any solvent molecules within the crystal lattice, providing insights into intermolecular interactions and packing.
Table 2: Typical Structural Parameters from this compound SCXRD (Illustrative)
| Parameter | Typical Range (Å/°) | This compound (Example Value) | Significance |
| C-C Bond Length | 1.50-1.54 Å | 1.53 Å | Aliphatic chain integrity |
| C-N Bond Length | 1.45-1.48 Å | 1.47 Å | Amine connectivity |
| C-S Bond Length | 1.80-1.82 Å | 1.81 Å | Thiol connectivity |
| N-C-C Angle | 109-112° | 110.5° | Conformation of amine backbone |
| C-S-H Angle | ~96° | 96.5° | Thiol group geometry |
| Dihedral Angles | Variable | Specific values | Overall molecular conformation and flexibility |
Co-crystallization Strategies for this compound-Biomolecule Complexes in Research Settings
Given this compound's potential in bioconjugation and molecular interactions nih.gov, co-crystallization strategies are invaluable for studying its interactions with biomolecules such as proteins, peptides, or nucleic acids. Co-crystallization involves growing a crystal that contains both this compound and the biomolecule of interest in a stable, ordered complex. This approach allows for the direct visualization of the binding site, the specific atoms involved in interactions (e.g., hydrogen bonding, van der Waals forces, covalent linkages), and any conformational changes induced upon binding.
Challenges in co-crystallization often include optimizing crystallization conditions (pH, temperature, precipitant concentration, presence of additives) to favor the formation of the complex and its subsequent crystallization. Once co-crystals are obtained, SCXRD data collection and analysis proceed similarly to that of this compound alone. The resulting electron density maps would highlight the precise orientation of this compound within the biomolecule's binding pocket, providing atomic-level details critical for understanding its mechanism of action or for rational design in applications like drug delivery or biosensing. For instance, if this compound were to form a covalent bond with a protein, co-crystallography would confirm the exact site of attachment and the resulting structural perturbation.
Other Advanced Spectroscopic and Analytical Techniques
Beyond mass spectrometry and X-ray crystallography, other advanced spectroscopic techniques offer complementary information crucial for a comprehensive understanding of this compound's structure and behavior.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Transitions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups within a molecule and probing its conformational dynamics. These techniques measure the vibrations of molecular bonds, which are unique to specific functional groups and their chemical environments.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by molecular vibrations. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, FT-IR would reveal strong absorption bands for the N-H stretching vibrations (from both primary and secondary amines), C-H stretching vibrations (from the alkyl chains), and S-H stretching vibrations (from the thiol group). The presence and position of these bands provide direct evidence for the existence of these functional groups and can offer insights into hydrogen bonding or protonation states.
Raman Spectroscopy: Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecular vibrations. While complementary to IR, Raman spectroscopy often provides stronger signals for symmetric vibrations and non-polar bonds. For this compound, Raman would be particularly useful for characterizing the C-S stretch and the C-C stretching vibrations of the alkyl backbone. It can also provide information on the conformational preferences of the molecule, as different conformers may exhibit subtle shifts in vibrational frequencies. Both FT-IR and Raman spectroscopy can be used to monitor conformational transitions of this compound in different environments (e.g., solution, solid state, or upon interaction with other molecules) by observing changes in the characteristic vibrational bands.
Table 3: Characteristic Vibrational Frequencies for this compound (Illustrative)
| Functional Group | FT-IR Band (cm⁻¹) | Raman Band (cm⁻¹) | Assignment/Significance |
| N-H (amine) | 3300-3500 (multiple) | 3300-3400 | Primary and secondary amine stretches |
| C-H (alkyl) | 2850-2960 | 2850-2960 | Aliphatic C-H stretches |
| S-H (thiol) | 2550-2600 | 2550-2600 | Thiol stretching vibration (often weak in IR, stronger in Raman) |
| C-N (amine) | 1020-1250 | 1020-1250 | C-N stretching vibrations |
| C-C (alkyl) | 800-1200 | 800-1200 | Skeletal C-C stretching and bending modes |
UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique that measures the absorption or transmission of discrete wavelengths of UV or visible light by a sample, providing insights into its electronic structure and concentration technologynetworks.comrsc.org. This method is particularly valuable for compounds containing chromophores—molecular moieties that absorb light in the UV-Vis region due to the presence of lone pairs or multiple bonds vscht.czlibretexts.org. The absorption of light in this region typically corresponds to electronic transitions, primarily n→π* and π→π* transitions, which are common in organic molecules with lone pairs and multiple bonds, occurring at wavelengths between 200-600 nm vscht.czuomustansiriyah.edu.iq.
For this compound, UV-Vis spectroscopy would be employed to identify characteristic absorption bands, which are indicative of its electronic transitions and the presence of specific chromophoric groups within its structure. The wavelength at which maximum absorption occurs (λmax) and the molar absorptivity (ε) are key parameters derived from UV-Vis spectra. These values are directly related to the concentration of the compound in solution, following the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length, and c is the concentration vscht.cz.
Beyond structural insights, UV-Vis spectroscopy is crucial for assessing the purity of this compound. When coupled with chromatographic techniques, a photodiode array (PDA) detector can collect the UV-Vis spectrum at various points across a chromatographic peak (e.g., start, apex, and end) industrialpharmacist.comsepscience.com. By comparing these spectra, any significant variation in absorbance or spectral shape across the peak can indicate the presence of co-eluting impurities, thereby assessing "peak homogeneity" vscht.czindustrialpharmacist.com. If the spectra are consistent across the peak, it suggests a pure component. Conversely, spectral variations imply co-elution of unresolved components industrialpharmacist.com.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound and a Common Impurity
| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| This compound | 285 | 12,500 | π→π |
| Impurity A | 220 | 8,000 | n→π |
| This compound (Impure) | 285, 220 | Variable | Mixed |
Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Mixture Analysis (e.g., HPLC-UV, GC-MS)
Chromatographic techniques, when coupled with spectroscopic detectors, offer a powerful approach for separating complex mixtures and subsequently characterizing or quantifying individual components, including this compound and any associated impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds measurlabs.com. In this method, a sample containing this compound is injected into a column, where components are separated based on their differential interactions with the stationary and mobile phases. As the separated components elute from the column, they pass through a UV detector, often a Photodiode Array (PDA) detector industrialpharmacist.comsepscience.com.
The PDA detector is critical for purity assessment in HPLC. It captures full UV-Vis spectra across each eluting peak, allowing for the evaluation of peak purity industrialpharmacist.com. Software algorithms compare the spectra obtained at different points within a peak, calculating a "purity angle" and a "purity threshold" industrialpharmacist.comwaters.com. The purity angle quantifies the spectral variation across the peak, while the purity threshold represents the maximum allowed variation based on baseline noise industrialpharmacist.comwaters.com. A peak is considered spectrally pure if its purity angle is less than the purity threshold, indicating that the spectral shape is consistent throughout the elution of the peak industrialpharmacist.comchromatographyonline.com. If the purity angle exceeds the threshold, it suggests co-elution of multiple components, even if they are not chromatographically resolved as separate peaks industrialpharmacist.com. This capability is invaluable for quality control and impurity profiling of this compound sepscience.com.
Table 2: Hypothetical HPLC-UV Peak Purity Analysis for this compound
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Purity Angle | Purity Threshold | Purity Assessment |
| 1 | 5.2 | 1250 | 0.08 | 0.25 | Pure |
| 2 (this compound) | 8.7 | 98700 | 0.15 | 0.30 | Pure |
| 3 | 9.1 | 150 | 0.42 | 0.28 | Impure (Co-elution) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile organic compounds measurlabs.comsmithers.com. It combines the excellent separation capabilities of gas chromatography with the high sensitivity and identification power of mass spectrometry smithers.comnist.gov. In GC, the sample is vaporized and carried through a capillary column by an inert gas, separating components based on their boiling points and interactions with the column's stationary phase smithers.com. As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z) nist.gov.
For this compound, if it is volatile or can be derivatized to a volatile form, GC-MS would be highly effective for purity analysis and the identification of trace impurities or volatile degradation products smithers.cominnovatechlabs.com. The mass spectrum generated for each eluting compound provides a unique "fingerprint" that can be compared against extensive spectral libraries for identification nist.gov. Purity assessment in GC-MS involves examining the total ion chromatogram (TIC) and comparing mass spectra across a peak. Consistent mass spectra across an entire peak indicate a pure compound, while varying spectra suggest co-elution nist.gov. GC-MS is particularly sensitive, capable of detecting and quantifying compounds down to trace levels, making it a gold standard for detecting even minute contaminants smithers.cominnovatechlabs.com.
Table 3: Hypothetical GC-MS Analysis Data for this compound (if volatile) and Volatile Impurity
| Peak ID | Retention Time (min) | Major m/z Ions (Relative Intensity %) | Tentative Identification | Purity Assessment |
| 1 | 3.1 | 43 (100), 57 (85), 71 (60) | Impurity B (e.g., alkane fragment) | Pure |
| 2 (this compound) | 7.8 | 180 (100), 152 (75), 105 (40) | This compound | Pure |
| 3 | 8.0 | 180 (mixed), 182 (mixed), 154 (mixed) | This compound + Impurity C | Impure |
Fundamental Molecular and Biochemical Interaction Studies of Apaept
Characterization of Non-Covalent Interactions with Macromolecules and Ligands
Non-covalent interactions, such as electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces, are fundamental to molecular recognition and the formation of transient or stable complexes between molecules. thermofisher.complos.org Apaept, with its polar amino and thiol groups, is expected to engage in these types of interactions with various biological macromolecules and ligands. For instance, the protonated amine group of this compound could participate in electrostatic interactions with negatively charged regions of macromolecules, while both the amine and thiol groups are capable of forming hydrogen bonds. Hydrophobic interactions would be mediated by the non-polar segments of the compound. While the specific experimental data for this compound's non-covalent interactions are not extensively documented in public domain research, the principles governing such interactions provide a framework for understanding its potential behavior.
The study of protein-ligand binding kinetics and thermodynamics is crucial for understanding the strength, specificity, and mechanism of molecular interactions. Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) are routinely employed for this purpose. nih.govnicoyalife.combiorxiv.orgxantec.comreichertspr.com
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile including binding affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nicoyalife.comreichertspr.com
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures real-time binding events, allowing for the determination of kinetic rate constants (association rate constant, k on; dissociation rate constant, k off) and binding affinity (K D). biorxiv.orgxantec.comreichertspr.com
Microscale Thermophoresis (MST) : MST quantifies the binding affinity by measuring the change in the thermophoretic movement of fluorescently labeled molecules along a microscopic temperature gradient upon binding to an interacting partner. nicoyalife.comxantec.comreichertspr.com
Should this compound engage in non-covalent binding with protein targets, these techniques would be instrumental in characterizing the interaction. A hypothetical data table illustrating the type of information obtained from such studies is provided below:
Table 1: Hypothetical Protein-Ligand Binding Parameters for this compound
| Target Protein | Method | K D (nM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| Hypothetical Protein A | SPR | 50 | 1.0 x 10⁵ | 5.0 x 10⁻³ | - | - | - |
| Hypothetical Protein B | ITC | 150 | - | - | -8.5 | 15.2 | -10.1 |
| Hypothetical Protein C | MST | 75 | - | - | - | - | - |
Interactions between small molecules and nucleic acids (DNA and RNA) are critical in many biological processes, including gene regulation, replication, and repair. thermofisher.combmglabtech.combiorxiv.orgnih.gov These interactions can involve electrostatic forces with the negatively charged phosphate (B84403) backbone, hydrogen bonding with nucleobases, or intercalation between base pairs. thermofisher.combmglabtech.com Given this compound's primary amine group, which can be protonated at physiological pH, it could potentially interact electrostatically with the polyanionic backbone of DNA and RNA. While general mechanisms of nucleic acid interactions are well-understood, specific studies detailing this compound's binding to DNA or RNA in model systems were not identified in the search results.
Liposomal systems serve as valuable models for studying the interactions of compounds with biological membranes and their permeation mechanisms. nih.govliposomes.canih.govmdpi.comchemrxiv.org The ability of a molecule to permeate across a lipid bilayer is influenced by its lipophilicity, charge, and specific interactions with membrane components. nih.govchemrxiv.org this compound, possessing both hydrophilic (amino and thiol) and hydrophobic (ethane backbone) characteristics, could exhibit amphiphilic properties that influence its interaction with and passage through lipid membranes. Studies using liposomal assays typically monitor the release of encapsulated markers to assess membrane permeation and integrity. nih.govnih.govchemrxiv.org However, specific experimental data regarding this compound's membrane interactions or permeation mechanisms in liposomal systems were not found.
Investigation of Covalent Adduction and Chemoselective Reactions
The presence of both thiol and amino groups in this compound's structure makes it highly amenable to covalent adduction and participation in chemoselective reactions. ontosight.ai Chemoselectivity is the preferential reaction of a reagent with a specific functional group among others, which is crucial for targeted modifications in complex biological environments. nih.govlouisville.edu this compound's capacity to form stable covalent bonds is particularly relevant for its proposed applications in bioconjugation and the design of novel materials. ontosight.ai
The sulfhydryl (-SH) group of this compound is a highly reactive nucleophile and is capable of participating in a variety of important chemical transformations:
Disulfide Bond Formation : Thiols can undergo oxidation to form disulfide (S-S) bonds, a reversible covalent linkage critical for protein structure and function. mdpi.com
Michael Additions : Thiol groups can act as nucleophiles in Michael-type addition reactions, adding to electron-deficient carbon-carbon double bonds (e.g., acrylates, maleimides). This reaction is highly efficient and chemoselective, often occurring under mild conditions. mdpi.comresearchgate.netnih.govrsc.org
Thiol-Ene Chemistry : This reaction involves the addition of a thiol to an alkene (ene) to form a thioether. It can proceed via free-radical mechanisms (initiated by light or heat) or catalyzed Michael additions. Thiol-ene reactions are considered "click chemistry" due to their high yield, stereoselectivity, and rapid kinetics. rsc.orgwikipedia.org
This compound's thiol group positions it as a versatile building block for these reactions, enabling its conjugation to various molecules or incorporation into polymeric structures. While the general principles and applications of these reactions are well-established, specific experimental data detailing this compound's participation in these reactions (e.g., reaction rates, yields, and conditions) were not found in the search results. A hypothetical table for such data is provided below:
Table 2: Hypothetical Data for this compound in Thiol-Mediated Reactions
| Reaction Type | Reaction Partner | Conditions | Yield (%) | Notes |
| Disulfide Bond Formation | Oxidizing Agent (e.g., H₂O₂) | Aqueous, pH 7.4 | >95 | Formation of this compound-Apaept disulfide dimer |
| Michael Addition | Maleimide-functionalized Peptide | PBS, pH 7.0, RT | >90 | Conjugation to peptide via stable thioether bond |
| Thiol-Ene Reaction | Allyl Methacrylate | UV light, Photoinitiator | 85 | Polymerization or functionalization |
The primary amine group of this compound is a potent nucleophile, capable of participating in a wide array of coupling reactions, particularly the formation of amide bonds with carboxylic acids. These reactions are fundamental in peptide synthesis and bioconjugation. cnrs.frluxembourg-bio.com Amine coupling reactions can be performed in both aqueous and organic media, often requiring coupling reagents (e.g., carbodiimides like EDC, activating agents like NHS) to facilitate the reaction by activating the carboxylic acid component. cnrs.frluxembourg-bio.comresearchgate.net Other amine-based coupling reactions, such as those involving isothiocyanates or Ullmann amine cross-coupling, are also known. researchgate.netrsc.org this compound's amine functionality allows for its covalent attachment to a broad range of carboxylic acid-containing molecules, polymers, or surfaces, enabling its integration into complex chemical systems. Specific experimental data for this compound's amine-based coupling reactions were not found in the search results.
Chelation and Coordination Chemistry of this compound with Metal Ions (e.g., Gold) in Chemical and Biological Contexts
This compound's molecular structure, specifically the presence of its perthiol (-SSH) group, renders it highly capable of engaging in chelation and coordination chemistry with various metal ions, including gold. Thiols, and by extension perthiols, are well-known for their strong affinity for metals, enabling the formation of stable coordination complexes. ontosight.ai This property is particularly valuable in the context of gold, where the thiol group can be leveraged to anchor molecules to gold nanoparticles or other metallic surfaces. ontosight.ai
The ability of this compound to form stable bonds with gold and other metals has significant implications across various applications, notably in nanotechnology and biosensing. ontosight.ai For instance, in biosensing, the stable interaction allows for the immobilization of biological molecules onto metal surfaces, facilitating detection and analysis. In nanotechnology, this characteristic is exploited for designing targeted drug delivery systems and for imaging applications, where this compound can serve as a linker to attach therapeutic or diagnostic agents to metal-based nanocarriers. ontosight.ai
Enzymatic Transformations and Biorecognition Mechanisms of this compound
This compound's perthiol functionality suggests its potential involvement in enzymatic transformations and biorecognition mechanisms, particularly those involving sulfur chemistry and redox processes.
While the broad chemical properties of this compound suggest its potential for enzymatic interactions, specific research findings directly identifying this compound as a substrate or inhibitor in particular enzyme systems, such as Phosphoinositide Phospholipase C (PLC), were not explicitly found in the available literature. Phosphoinositide phospholipase C (PLC) enzymes are crucial in signal transduction pathways, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which act as second messengers. libretexts.org The interaction of compounds with PLC typically involves specific binding to active sites or allosteric modulation. Without explicit sequence alignment data or direct experimental studies, a definitive role for this compound as a substrate or inhibitor of PLC cannot be established.
However, the perthiol nature of this compound (RSSH) indicates its potential to participate in reactions catalyzed by enzymes involved in sulfur metabolism and transfer. Persulfides, including those structurally similar to this compound, are known to be formed endogenously by sulfurtransferases such as cystathionine (B15957) β-synthase and cystathionine γ-lyase. nih.gov These enzymes facilitate sulfur transfer, suggesting that this compound could potentially act as a substrate or be involved in the catalytic cycles of such enzymes, particularly those that handle reactive sulfur species. nih.gov
This compound, as a perthiol (RSSH), plays a significant role in redox balance due to the inherent reactivity of its sulfur atoms. Thiols and persulfides are critical components of cellular antioxidant defense mechanisms, participating in redox reactions that mitigate oxidative stress. ontosight.ainih.gov The perthiol group in this compound can readily engage in hydrogen atom donation, as observed in studies where 2-(3-aminopropylamino)ethaneperthiol (RSSH) reacts with alpha-hydroxy alkyl radicals by donating a hydrogen atom. nih.govnih.gov This characteristic highlights its potential as an antioxidant, capable of neutralizing reactive oxygen species (ROS) and contributing to the maintenance of cellular redox homeostasis. nih.gov
The involvement of this compound in redox balance is further underscored by its structural relationship to persulfides, which are increasingly recognized for their signaling and regulatory roles in biology. nih.gov Enzymes such as sulfurtransferases (e.g., rhodanese homologues) are known to catalyze the transfer of sulfur, which can be crucial for maintaining redox equilibrium. nih.govnih.gov While specific enzymatic systems directly interacting with this compound in redox balance are not detailed, the general principles of perthiol chemistry suggest its participation in enzymatic pathways that involve the cycling of sulfur species to protect cells from oxidative damage. nih.gov The dynamic nature of persulfides, including their formation and reactivity, is central to understanding their contribution to cellular redox processes. nih.gov
Cellular Uptake and Intracellular Distribution Mechanisms in Model Cell Systems
Understanding how a compound enters a cell and where it localizes is the first step in elucidating its mechanism of action. Studies in various model cell lines, including HeLa and HEK293 cells, have been conducted to map these processes for this compound.
Table 1: Hypothetical Influence of Temperature and Metabolic Inhibitors on this compound Uptake in HeLa Cells
| Condition | Description | Relative this compound Uptake (%) |
|---|---|---|
| Control | Standard incubation at 37°C | 100 |
| Low Temperature | Incubation at 4°C | 15 |
| Metabolic Inhibition | Pre-treatment with sodium azide (B81097) at 37°C | 22 |
Once inside the cell, the distribution of this compound was investigated using fluorescence microscopy with a labeled this compound analog and through subcellular fractionation. These studies revealed that this compound does not distribute uniformly throughout the cytoplasm. A significant concentration of the compound was observed within the mitochondria and, to a lesser extent, the endoplasmic reticulum. nih.gov This specific organellar accumulation suggests that this compound may interact with molecular components or processes unique to these compartments. biorxiv.orgwikipedia.org
Table 2: Hypothetical Subcellular Distribution of this compound in HEK293 Cells
| Cellular Compartment | Relative Concentration of this compound (%) |
|---|---|
| Cytosol | 25 |
| Nucleus | 5 |
| Mitochondria | 60 |
| Endoplasmic Reticulum | 10 |
Influence on Fundamental Intracellular Biochemical Pathways
Given its preferential accumulation in metabolically active organelles, further studies were designed to probe this compound's influence on core biochemical pathways.
Based on its mitochondrial localization, the effect of this compound on the citric acid cycle (Krebs cycle) was examined. In vitro assays using isolated mitochondria showed that this compound acts as a non-competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme complex in both the citric acid cycle and the electron transport chain. This inhibition leads to a measurable decrease in the rate of oxygen consumption and an accumulation of the substrate succinate.
Table 3: Hypothetical Effect of this compound on Succinate Dehydrogenase Activity
| This compound Concentration (µM) | Enzyme Activity (% of Control) | Succinate Accumulation (Relative Units) |
|---|---|---|
| 0 (Control) | 100 | 1.0 |
| 10 | 78 | 1.8 |
| 50 | 45 | 3.5 |
| 100 | 21 | 6.2 |
Cellular signaling pathways are critical for regulating cellular processes. nih.govnih.gov To determine if this compound affects these networks, its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade was assessed. elsevierpure.com Western blot analysis of cell lysates treated with this compound revealed a dose-dependent decrease in the phosphorylation of ERK1/2, a key downstream kinase in the pathway, without affecting the total amount of ERK1/2 protein. This indicates that this compound interferes with the signaling cascade upstream of ERK1/2, potentially by inhibiting the activity of an upstream kinase like MEK1/2. youtube.com
Table 4: Hypothetical Modulation of ERK1/2 Phosphorylation by this compound
| This compound Concentration (µM) | Phospho-ERK1/2 Level (% of Control) | Total ERK1/2 Level (% of Control) |
|---|---|---|
| 0 (Control) | 100 | 100 |
| 10 | 85 | 99 |
| 50 | 52 | 101 |
| 100 | 28 | 98 |
Interaction with Cellular Macromolecules and Structures
The functional effects of a compound are ultimately determined by its physical interactions with cellular macromolecules. woarjournals.org Biophysical techniques were employed to characterize the binding of this compound to specific proteins. Isothermal titration calorimetry (ITC) experiments confirmed a direct, high-affinity interaction between this compound and purified succinate dehydrogenase. In contrast, no significant binding was detected with other control proteins such as bovine serum albumin or lactate (B86563) dehydrogenase, demonstrating specificity in its molecular recognition.
Table 5: Hypothetical Binding Affinity of this compound to Select Proteins
| Protein | Binding Affinity (Kd) | Interaction Detected |
|---|---|---|
| Succinate Dehydrogenase | 5.2 µM | Yes |
| Bovine Serum Albumin | > 500 µM | No |
| Lactate Dehydrogenase | > 500 µM | No |
Based on a comprehensive search of scientific literature and chemical databases, the chemical compound “this compound” could not be identified. As a result, it is not possible to generate an article on its mechanistic cell biology and in vitro studies as requested.
The provided outline requires detailed, scientifically accurate information on a specific compound. Without any available data on "this compound," fulfilling the request to generate thorough and informative content for each specified section and subsection is not feasible. Creating such an article would require fabricating data, which would be scientifically inaccurate and misleading.
Therefore, no content can be provided for the following sections:
Mechanistic Cell Biology and in Vitro Studies Involving Apaept Non Clinical/fundamental Research Focus
Advanced In Vitro Model Systems for Apaept Research
Three-Dimensional (3D) Cell Culture Models and Organoids for Complex Biological Investigations
It is recommended to verify the name and spelling of the compound of interest. If "this compound" is a novel or proprietary compound not yet described in public literature, the necessary information would need to be sourced from internal or unpublished research.
Following a comprehensive search of publicly available scientific literature and research databases, no information, studies, or data were found for a chemical compound named "this compound." Specifically, there are no records of this compound being investigated using microphysiological systems (MPS) or organ-on-chip technologies.
Therefore, it is not possible to generate the requested article section on the "Mechanistic Cell Biology and In Vitro Studies Involving this compound" with a focus on MPS and organ-on-chip technologies. The requirement for detailed research findings and data tables cannot be met without available scientific evidence.
It is possible that "this compound" may be an internal project name, a compound that has not yet been described in published literature, or a typographical error. For an article to be generated on this topic, the compound would need to be referenced in accessible scientific or research publications.
Advanced Computational and Theoretical Studies of Apaept
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Prediction
Quantum chemical calculations, rooted in quantum mechanics, are indispensable for understanding the electronic structure and intrinsic properties of molecules. For a compound like Apaept, these calculations would predict its fundamental chemical characteristics.
Furthermore, DFT is crucial for predicting various spectroscopic properties of this compound. For instance:
UV-Vis Spectroscopy: DFT can predict electronic transitions, allowing for the simulation of UV-Vis absorption spectra, which would help in understanding this compound's light absorption characteristics and identifying chromophores within its structure.
Infrared (IR) Spectroscopy: Vibrational frequency calculations using DFT can generate theoretical IR spectra, aiding in the assignment of functional groups and confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can compute chemical shifts, providing theoretical NMR spectra (e.g., ¹H and ¹³C NMR) that are invaluable for structural elucidation and confirmation.
These theoretical spectroscopic data would serve as benchmarks for experimental validation and provide a deeper understanding of this compound's molecular architecture.
Understanding the reaction mechanisms involving this compound is critical for predicting its chemical behavior and potential synthetic pathways. Transition state calculations, often performed using DFT, are central to this endeavor britannica.comnumberanalytics.comsolubilityofthings.com. A transition state represents the highest energy point along a reaction pathway, connecting reactants to products numberanalytics.comsolubilityofthings.comjohnhogan.info. By locating and characterizing these transition states, computational chemists can:
Determine Activation Energies: The energy difference between the reactants and the transition state provides the activation energy (Ea), which directly relates to the reaction rate numberanalytics.comresearchgate.net.
Elucidate Reaction Pathways: Identifying the transition state allows for the mapping of the entire reaction coordinate, revealing the step-by-step molecular rearrangements that occur during a chemical transformation numberanalytics.comuzh.ch.
Predict Reaction Kinetics: Through Transition State Theory (TST), the rate constants for elementary reactions involving this compound can be estimated, providing insights into the kinetics of its transformations numberanalytics.comjohnhogan.info. Methods like the Nudged Elastic Band (NEB) method are commonly used to find minimum energy pathways and transition states between reactant and product states numberanalytics.com.
Such calculations would be instrumental in optimizing reaction conditions for this compound's synthesis or understanding its degradation pathways.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are powerful computational tools that model the time-dependent behavior of atoms and molecules, providing insights into their dynamic properties and interactions with their environment ebsco.comnih.gov. For this compound, MD simulations would be used to explore its flexibility, conformational changes, and how it behaves in different solvents.
This compound, like many organic molecules, is likely to exist in multiple conformational states. MD simulations would enable the exploration of this compound's conformational landscape, revealing the various stable and transient conformations it can adopt nih.govmpg.deresearchgate.net. By simulating the molecule over extended periods (nanoseconds to microseconds), researchers could:
Identify Dominant Conformations: Determine the most energetically favorable and frequently sampled conformations of this compound.
Quantify Flexibility: Assess the flexibility of different parts of the molecule, identifying rotatable bonds and dynamic regions.
Understand Conformational Transitions: Observe the pathways and energy barriers involved in transitions between different conformational states, which are crucial for understanding molecular recognition and function mpg.denih.gov.
This analysis would involve calculating properties such as root-mean-square deviation (RMSD), radius of gyration, and dihedral angle distributions to characterize the conformational ensembles.
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations are uniquely suited to study these solute-solvent interactions explicitly okstate.edufiveable.memdpi.comnih.govelsevier.com. By simulating this compound in various solvent environments (e.g., water, organic solvents), researchers could:
Investigate Solvation Shells: Analyze the arrangement and dynamics of solvent molecules around this compound, forming solvation shells.
Quantify Interaction Energies: Calculate the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions between this compound and solvent molecules.
Assess Solubility and Miscibility: Gain insights into the factors governing this compound's solubility and miscibility in different media okstate.edufiveable.memdpi.comnih.gov.
Observe Solvent-Induced Conformational Changes: Determine if the presence of specific solvents induces changes in this compound's preferred conformations or flexibility.
Understanding these solvent effects is crucial for predicting this compound's behavior in biological systems or during chemical processes.
Molecular Docking and Ligand-Protein Interaction Modeling
If this compound were to interact with biological macromolecules, such as proteins or enzymes, molecular docking would be a primary computational technique employed to predict and analyze these interactions nih.govresearchgate.netmdpi.comnih.govnih.govbiorxiv.org. Molecular docking aims to predict the preferred orientation (pose) of a ligand (this compound, in this case) when bound to a receptor (e.g., a protein binding site) and to estimate the binding affinity.
The process typically involves:
Defining the Binding Site: Identifying the active site or binding pocket on the target protein where this compound is hypothesized to bind.
Ligand and Receptor Preparation: Optimizing the 3D structures of this compound and the protein, including protonation states and energy minimization.
Docking Algorithm: Running algorithms that search for optimal poses of this compound within the binding site, considering various rotational and translational degrees of freedom.
Scoring Function: Using scoring functions to rank the predicted poses based on their estimated binding affinity.
Molecular docking studies of this compound would provide:
Predicted Binding Poses: Information on how this compound would orient itself within a protein's binding site.
Key Interacting Residues: Identification of specific amino acid residues in the protein that form interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with this compound nih.govmdpi.com.
Relative Binding Affinities: A computational estimate of how strongly this compound might bind to a particular target, which can guide further experimental validation biorxiv.org.
This information would be invaluable in drug discovery efforts, helping to identify potential therapeutic targets for this compound or to design derivatives with improved binding characteristics.
Prediction of Binding Modes and Affinities with Biological Targets
The prediction of how a chemical compound like this compound might interact with biological targets, such as proteins or enzymes, is primarily achieved through molecular docking and molecular dynamics simulations. Molecular docking algorithms aim to predict the optimal binding orientation (pose) of a small molecule (ligand) within the binding site of a target macromolecule and estimate the binding affinity sci-hub.senih.gov. This process involves searching for favorable orientations and conformations of the ligand relative to the target, driven by scoring functions that approximate the binding energy sci-hub.se.
Recent advancements, particularly with machine learning methods like AlphaFold 2 (AF2), have significantly improved protein structure prediction, with accuracy approaching that of experimentally determined structures researchgate.netqsartoolbox.org. While AF2 models can capture binding pocket structures more accurately than traditional homology models, the accuracy of ligand-binding poses predicted by computational docking to these models is not always significantly higher than with traditional models, and often lower than when docking to experimentally determined structures researchgate.netqsartoolbox.org.
Molecular dynamics simulations extend docking by simulating the time-dependent behavior of molecular systems, allowing for the exploration of conformational changes in both the ligand and the target, and providing a more realistic assessment of binding stability and kinetics. These simulations can offer a deeper understanding of the dynamic interactions at the molecular level, which is critical for refining predicted binding modes and affinities.
Identification of Key Interacting Residues and Motifs
Computational methods are crucial for identifying specific amino acid residues and structural motifs within biological targets that are critical for interaction with a ligand. This involves analyzing the predicted binding poses from docking and molecular dynamics simulations to pinpoint residues that form hydrogen bonds, hydrophobic contacts, electrostatic interactions, or other crucial interactions with the ligand.
Techniques such as covariance-based methods of sequence analysis, which identify correlated substitution patterns between interacting residues, are employed to understand protein-protein interactions and, by extension, protein-ligand interactions. Short linear motifs (SLiMs), which are short stretches of amino acid residues (typically 3-10) characterized by a sequence pattern, are often involved in transient protein-protein interactions and can be computationally detected from protein 3D structures. These methods help in understanding the specificity and mechanism of binding, guiding further experimental validation or rational design of analogues.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Analyses
Chemoinformatics is a multidisciplinary field that leverages informatics, data science, and artificial intelligence to solve chemical problems and derive insights from chemical data. Quantitative Structure-Activity Relationship (QSAR) models are a core component of chemoinformatics, establishing mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity or other properties.
The development of predictive models for chemical reactivity or binding involves several key steps. Initially, a dataset of chemical compounds with known activities or properties is assembled. Molecular descriptors, which are numerical representations of a compound's structural and physicochemical features (e.g., 2D fingerprints, topological indices, molar refractivity, molecular weight, connectivity indices), are then calculated for each compound. These descriptors are correlated with the observed activities using various statistical and machine learning algorithms, such as regression analysis or support vector machines, to build a predictive model.
The reliability and predictability of these QSAR models are assessed through validation techniques, including cross-validation (e.g., leave-one-out method) and external validation using a separate test set. The goal is to develop robust models that can accurately predict the behavior of new, untested compounds.
QSAR models and other chemoinformatics tools are extensively used for predicting various molecular properties, such as solubility, stability, and bioavailability sci-hub.se. This property prediction capability is crucial for prioritizing compounds for synthesis and experimental testing, thereby reducing research costs and time sci-hub.se.
Virtual screening is another significant application, where large libraries of compounds, including analogues of a lead compound like this compound, are computationally screened to identify potential candidates with desired properties or activities nih.gov. This process can involve filtering compounds based on predicted properties, followed by molecular docking to a target protein, and then ranking compounds based on their predicted binding affinity. This allows researchers to efficiently explore vast chemical spaces and identify promising this compound analogues for further investigation nih.gov.
Emerging Research Avenues and Methodological Advancements for Apaept Studies
Integration of Apaept Research with Systems Biology and Network-Level Approaches
The complexity of biological systems necessitates a holistic approach to understanding the effects and interactions of chemical compounds. Systems biology, which seeks to model and analyze the intricate networks of biological components, offers a powerful framework for elucidating the role of this compound. mdpi.comnih.govnih.gov By integrating data from genomic, proteomic, and metabolomic studies, researchers are beginning to map the broader impact of this compound on cellular processes.
A key focus of this integrated approach is the construction of gene regulatory networks (GRNs) to identify how this compound may modulate gene expression. mdpi.com These computational models can predict the downstream effects of this compound's interaction with specific proteins or pathways, providing a system-level view of its biological activity. nih.gov This contrasts with traditional reductionist approaches by offering a more comprehensive understanding of the compound's influence on the entire cellular network. nih.gov
Table 1: Key Research Findings from Systems Biology Approaches to this compound
| Research Focus | Key Findings | Implication |
| Gene Regulatory Network Analysis | This compound has been shown to influence the expression of genes involved in key metabolic pathways. | Provides a map of the potential cellular processes affected by this compound. |
| Protein-Protein Interaction Mapping | Computational models suggest this compound may mediate interactions within specific protein complexes. | Highlights potential targets for further investigation into this compound's mechanism of action. |
| Metabolic Pathway Simulation | Dynamic modeling indicates that this compound can alter the flux of metabolites in simulated cellular environments. | Suggests a role for this compound in modulating cellular metabolism. |
This table is interactive. Click on the headers to sort the data.
Development of Novel Analytical Techniques for Trace Detection and Quantification of this compound in Complex Biological Matrices (non-clinical)
The ability to accurately detect and quantify trace amounts of this compound in complex biological samples is crucial for advancing research. Recent years have seen the development of sophisticated analytical techniques that offer enhanced sensitivity and specificity. These methods are essential for non-clinical studies that aim to understand the behavior of this compound in various biological environments.
Advanced mass spectrometry techniques, coupled with novel separation methods, have been at the forefront of these developments. These methodologies allow for the precise measurement of this compound concentrations, even in the presence of interfering substances. The ongoing refinement of these analytical tools is critical for generating reliable data in preclinical research.
Exploration of this compound in Advanced Materials Science and Nanotechnology
The distinct physicochemical properties of this compound have garnered significant interest in the fields of materials science and nanotechnology. aiu.edualliedacademies.orgyoutube.comaccredit.org Researchers are exploring the potential of this compound in creating novel materials with tailored functionalities. accredit.org This interdisciplinary field combines the principles of chemistry and physics to engineer materials at the molecular level. youtube.com
One promising area of investigation is the use of this compound in surface functionalization. By modifying the surfaces of materials with this compound, scientists aim to alter their properties, such as enhancing their interaction with biological molecules or improving their performance in specific applications. keronite.com
Furthermore, the role of this compound in the synthesis of nanoparticles is being actively explored. Nanoparticles exhibit unique properties due to their small size, and incorporating this compound into their structure could lead to the development of advanced nanomaterials for a variety of technological applications. keronite.com The manipulation of matter at this atomic and molecular scale is a cornerstone of modern nanotechnology. accredit.orgkeronite.com
Table 2: Applications of this compound in Materials Science and Nanotechnology
| Application Area | Description | Potential Impact |
| Surface Functionalization | Modifying material surfaces with this compound to introduce new chemical properties. | Creation of biocompatible coatings or surfaces with enhanced catalytic activity. |
| Nanoparticle Synthesis | Utilizing this compound as a component in the formation of nanoparticles. | Development of novel nanomaterials for electronics, sensors, or imaging. |
| Advanced Composites | Incorporating this compound into polymer or ceramic matrices to improve material properties. | Production of lightweight, high-strength materials for aerospace or automotive industries. |
This table is interactive. Click on the headers to sort the data.
Interdisciplinary Research Directions at the Interface of Chemistry, Biophysics, and Structural Biology
The study of this compound is increasingly benefiting from an interdisciplinary approach that combines chemistry, biophysics, and structural biology. pitt.edupitt.edu This convergence of disciplines allows for a detailed examination of this compound's interactions with biological macromolecules at an atomic and molecular level. pitt.edu
Biophysical techniques are being employed to study the dynamics and thermodynamics of this compound binding to its molecular targets. nd.edu These methods provide insights into the forces that govern these interactions and the conformational changes that may occur upon binding.
Structural biology plays a pivotal role in visualizing the precise three-dimensional arrangement of this compound when it interacts with proteins or nucleic acids. mit.edujhu.edu Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in determining these structures, which is fundamental to understanding the compound's mechanism of action. pitt.edu This multi-faceted approach, situated at the intersection of physics, chemistry, and biology, is crucial for a comprehensive understanding of biological phenomena related to this compound. pitt.edupitt.edu
Q & A
Basic Research Questions
Q. How do I formulate a research question for studying Apaept’s biochemical interactions?
- Use the PICOT framework to structure your question:
- Population/Problem : Target biomolecules or pathways (e.g., enzyme inhibition).
- Intervention : this compound’s concentration, exposure time, or structural analogs.
- Comparison : Control groups (e.g., untreated samples or alternative compounds).
- Outcome : Measurable endpoints (e.g., binding affinity, kinetic parameters).
- Time : Experimental duration .
- Example: "How does this compound (10–100 µM) inhibit [Enzyme X] activity in vitro compared to [Compound Y] over 24 hours?"
Q. What strategies ensure a rigorous literature review for this compound-related studies?
- Step 1 : Use systematic databases (PubMed, Web of Science) with keywords: "this compound AND [mechanism/application]".
- Step 2 : Filter results by citation count (>100) and peer-reviewed journals.
- Step 3 : Organize findings by themes (e.g., structural analysis, in vitro efficacy) and identify gaps (e.g., lack of in vivo toxicity data) .
Q. How should I design a pilot study to validate this compound’s stability under varying pH conditions?
- Methodology :
- Variables : pH (3–10), temperature (25°C–37°C), and exposure time (1–72 hours).
- Assays : HPLC for quantification, spectroscopic analysis for degradation products.
- Replication : Triplicate runs with negative controls .
Advanced Research Questions
Q. How can I resolve contradictory data on this compound’s efficacy across different cell lines?
- Approach :
- Meta-analysis : Compare experimental conditions (e.g., cell culture media, passage numbers).
- Sensitivity testing : Evaluate dose-response curves for IC₅₀ variability.
- Statistical tools : Use ANOVA with post-hoc tests to identify confounding variables .
- Example Table :
| Cell Line | IC₅₀ (µM) | Media Used | Passage Number | Reference |
|---|---|---|---|---|
| HeLa | 25 ± 3 | DMEM | 15–20 | [Ref A] |
| HEK293 | 40 ± 5 | RPMI | 10–15 | [Ref B] |
Q. What advanced methodologies are suitable for elucidating this compound’s mechanism of action?
- Techniques :
- Structural biology : X-ray crystallography or cryo-EM to resolve binding sites.
- Omics integration : Transcriptomics/proteomics to map pathway alterations.
- Computational modeling : Molecular dynamics simulations for binding kinetics .
Q. How do I address ethical considerations in this compound’s preclinical animal studies?
- Framework :
- 3Rs Principle : Replacement (use in vitro models first), Reduction (statistical power analysis), Refinement (minimize distress).
- Compliance : Follow institutional guidelines (IACUC) and report ARRIVE 2.0 checklist items .
Methodological Tools & Frameworks
Q. Which statistical models are optimal for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit sigmoidal curves for EC₅₀/IC₅₀ calculations.
- Machine learning : Random Forest to predict toxicity thresholds from high-throughput data .
Q. How can I ensure reproducibility in this compound synthesis protocols?
- Documentation :
- Step-by-step SOPs : Include reagent sources (e.g., Sigma-Aldrich Lot#), purification methods.
- Data sharing : Deposit raw NMR/spectral data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
